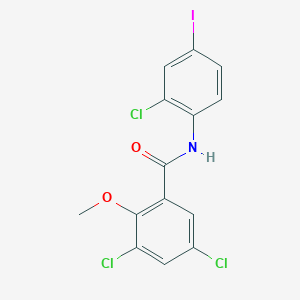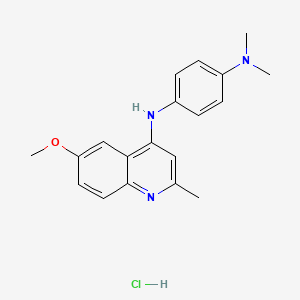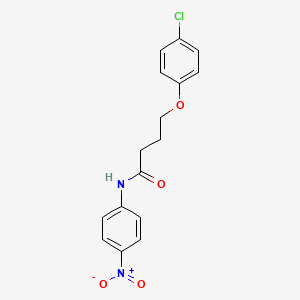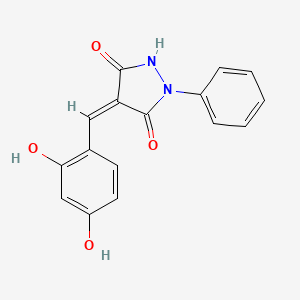
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent anti-cancer properties by targeting the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. In
Mecanismo De Acción
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide targets the NAE enzyme, which is responsible for activating the ubiquitin-proteasome pathway. This pathway is essential for the degradation of proteins that are involved in cell cycle regulation, DNA damage repair, and apoptosis. By inhibiting the NAE enzyme, 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide can induce apoptosis in cancer cells by inhibiting the NAE enzyme. This leads to the accumulation of proteins that are involved in cell cycle regulation, DNA damage repair, and apoptosis. 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has also been found to reduce the growth of tumor cells in vivo, indicating its potential as a therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is its specificity for the NAE enzyme, which makes it a potent inhibitor of the ubiquitin-proteasome pathway. However, one of the limitations of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is its potential toxicity, which can limit its use in clinical settings. Additionally, 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been found to exhibit off-target effects, which can complicate its use in research studies.
Direcciones Futuras
There are several future directions for the study of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide. One potential area of research is the development of more potent and selective inhibitors of the NAE enzyme. Another area of research is the investigation of the role of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide in combination with other anti-cancer agents is an area of research that holds promise for improving cancer treatment outcomes.
Métodos De Síntesis
The synthesis of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide involves a series of chemical reactions that begin with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-4-chloro-5-iodophenol to form 2-(2-chloro-4-iodophenylamino)-5-chlorobenzoic acid. The final step involves the reaction of this intermediate with thionyl chloride and dimethylformamide to form 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been extensively studied for its anti-cancer properties. Studies have shown that 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide can induce apoptosis in cancer cells by inhibiting the NAE enzyme, which is essential for the activation of the ubiquitin-proteasome pathway. 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia.
Propiedades
IUPAC Name |
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3INO2/c1-21-13-9(4-7(15)5-11(13)17)14(20)19-12-3-2-8(18)6-10(12)16/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGWQMVELFGFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)
![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)


![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)


![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)